N-cycloheptyl-N'-(1-phenylethyl)oxamide
Overview
Description
N-cycloheptyl-N’-(1-phenylethyl)oxamide is an organic compound belonging to the oxamide family. Oxamides are diamides derived from oxalic acid and are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cycloheptyl group and a phenylethyl group attached to the oxamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-N’-(1-phenylethyl)oxamide typically involves the reaction of cycloheptylamine and 1-phenylethylamine with oxalyl chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N-cycloheptyl-N’-(1-phenylethyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The purification process may involve additional steps such as distillation and chromatography to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-N’-(1-phenylethyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-cycloheptyl-N’-(1-phenylethyl)oxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-cycloheptyl-N’-(1-phenylethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-phenylethyl)oxamide
- N,N’-dicycloheptyloxamide
- N,N’-dimethyloxamide
Uniqueness
N-cycloheptyl-N’-(1-phenylethyl)oxamide is unique due to the presence of both cycloheptyl and phenylethyl groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
N-cycloheptyl-N'-(1-phenylethyl)oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(14-9-5-4-6-10-14)18-16(20)17(21)19-15-11-7-2-3-8-12-15/h4-6,9-10,13,15H,2-3,7-8,11-12H2,1H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZHKCHFWAFRHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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